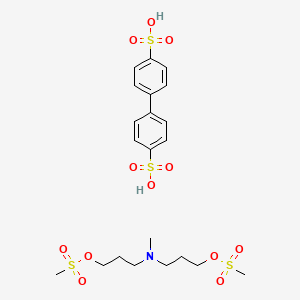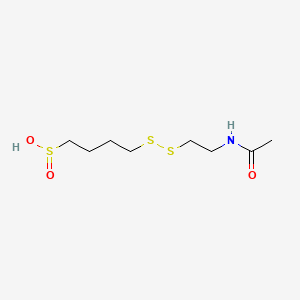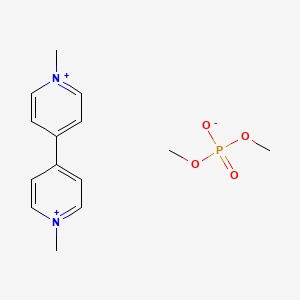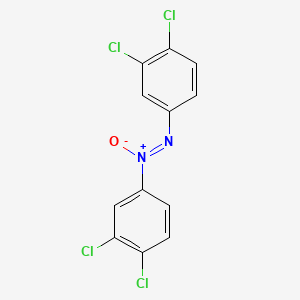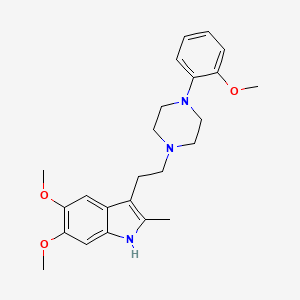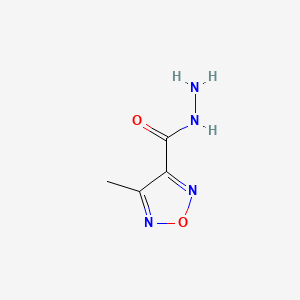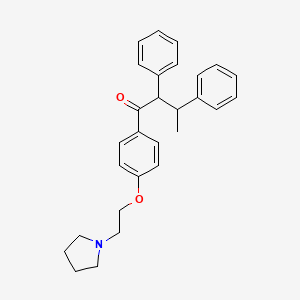
5-氨基-2-(4-氨基-3-氟苯基)-6,8-二氟-7-甲基-4H-1-苯并吡喃-4-酮
描述
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one, also known as 5-A2-4-A3-F-6,8-DFM-4H-1-BP-4-O, is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated benzopyranone derivative, which has been extensively studied for its potential to act as a selective agonist of the G-protein coupled receptor (GPCR) family. This compound has been used in a variety of laboratory experiments, as well as in the development of new drugs.
科学研究应用
代谢研究和激活机制
代谢物鉴定
一项研究在大鼠中鉴定了5-氨基-2-(4-氨基-3-氟苯基)-6,8-二氟-7-甲基-4H-1-苯并吡喃-4-酮(DAF)的主要循环代谢物,显示该化合物的两个主要氨基中只有一个经历了N-乙酰化,表明选择性代谢转化 (Phillips et al., 2000)。
在癌细胞中的激活
DAF在MCF-7乳腺癌细胞中的抗肿瘤活性与其诱导细胞色素P450 1A1(CYP1A1)的能力相关,表明芳香烃受体(AhR)在其激活和随后的细胞毒性中起着关键作用 (Loaiza-Pérez等,2004)。
细胞毒性机制
肿瘤细胞中的DNA损伤
发现DAF通过激活CYP1A1导致人类肿瘤细胞系中的DNA损伤,导致单链断裂和p53蛋白的稳定。这表明涉及DNA损伤的细胞毒性机制 (Pobst & Ames, 2006)。
DNA-蛋白交联
在MCF-7细胞中,DAF诱导DNA-蛋白交联(DPC)和组蛋白H2AX磷酸化,表明复制依赖性DNA损伤和S期检查点激活。这为其抗肿瘤机制提供了见解 (Meng et al., 2005)。
生物和物理化学性质
抗菌和抗球虫活性
一种相关化合物,5-氨基-8-甲基-4H-苯并吡喃-4-酮,显示出显著的体外抗菌活性,以及作为球虫抑制剂的活性,展示了这类化合物在治疗感染中的潜力 (Georgiadis, 1976)。
分子构象研究
一种相关化合物的晶体结构和分子构象研究揭示了其稳定性和潜在相互作用的见解,这对于理解5-氨基-2-(4-氨基-3-氟苯基)-6,8-二氟-7-甲基-4H-1-苯并吡喃-4-酮在生物系统中的行为至关重要 (Mohandas et al., 2019)。
癌症治疗中的潜在应用
针对特定肿瘤类型
特异性诱导CYP1A1及随后在乳腺、卵巢和肾癌等肿瘤细胞中的DNA损伤表明DAF在靶向癌症治疗中的潜力 (Kuffel et al., 2002)。
对药物耐药性癌细胞的有效性
DAF在Herceptin和他莫昔芬耐药的MCF-7细胞中的活性表明其作为治疗激素难治性ER阳性乳腺癌的潜力,突显了其在克服药物耐药性中的作用 (Wilson et al., 2006)。
属性
IUPAC Name |
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-6-13(18)15(21)12-10(22)5-11(23-16(12)14(6)19)7-2-3-9(20)8(17)4-7/h2-5H,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZVPPGTJRELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)N)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167854 | |
| Record name | 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one | |
CAS RN |
165179-35-1 | |
| Record name | Aminoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165179351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=686288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165179-35-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EXS38428U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


